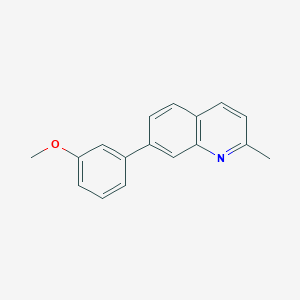

7-(3-Methoxyphenyl)-2-methylquinoline

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C17H15NO |

|---|---|

Molecular Weight |

249.31 g/mol |

IUPAC Name |

7-(3-methoxyphenyl)-2-methylquinoline |

InChI |

InChI=1S/C17H15NO/c1-12-6-7-13-8-9-15(11-17(13)18-12)14-4-3-5-16(10-14)19-2/h3-11H,1-2H3 |

InChI Key |

JQAHRDJGLFSZFY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC2=C(C=C1)C=CC(=C2)C3=CC(=CC=C3)OC |

Origin of Product |

United States |

Synthesis and Purification:

The initial step is the synthesis of a high-purity batch of 7-(3-Methoxyphenyl)-2-methylquinoline. The synthetic route must be well-documented, and potential side-products and impurities should be identified. Following synthesis, the material undergoes rigorous purification, typically involving techniques such as recrystallization and column chromatography to achieve the highest possible purity.

Purity Assessment:

The purity of the candidate CRM is determined using a mass balance approach, where the content of the main component is calculated by subtracting the sum of all identified impurities from 100%. This requires the use of multiple independent analytical techniques to identify and quantify all significant impurities.

Chromatographic Purity: High-performance liquid chromatography (HPLC) with UV detection is a primary technique for assessing the presence of structurally related organic impurities.

Volatile Impurities: Gas chromatography (GC), often with a flame ionization detector (FID) or mass spectrometry (MS) detector, is used to quantify residual solvents from the synthesis and purification process.

Water Content: Karl Fischer titration is the standard method for the precise determination of water content.

Inorganic Impurities: Techniques such as inductively coupled plasma mass spectrometry (ICP-MS) or atomic absorption spectroscopy (AAS) can be used to determine the content of non-volatile inorganic impurities.

A hypothetical purity assessment for a candidate batch of 7-(3-Methoxyphenyl)-2-methylquinoline CRM is presented in the interactive table below.

| Analytical Method | Impurity Type | Result |

| HPLC-UV | Structurally Related Organic Impurities | 0.15% |

| Headspace GC-FID | Residual Solvents (e.g., Ethanol, Toluene) | 0.05% |

| Karl Fischer Titration | Water Content | 0.10% |

| ICP-MS | Non-volatile Inorganic Impurities | <0.01% |

| Total Impurities | 0.31% | |

| Purity (by mass balance) | 99.69% |

Homogeneity and Stability Studies:

To ensure that every unit of the CRM has the same composition, a homogeneity study is conducted by analyzing multiple units selected randomly from the batch. Stability studies are also performed under various storage conditions (e.g., different temperatures and light exposures) over an extended period to establish the shelf-life of the CRM and recommend appropriate storage conditions.

Value Assignment and Uncertainty Evaluation:

The certified value of the CRM is the purity value obtained from the mass balance approach. A comprehensive uncertainty budget is then established, taking into account the uncertainties associated with each impurity determination method, as well as the uncertainties from the homogeneity and stability studies. The expanded uncertainty is calculated to provide a confidence interval for the certified value.

An example of an uncertainty budget for the certified value of 7-(3-Methoxyphenyl)-2-methylquinoline CRM is shown in the interactive table below.

| Source of Uncertainty | Standard Uncertainty (u) |

| Purity by HPLC | 0.08% |

| Residual Solvents by GC | 0.02% |

| Water Content by Karl Fischer | 0.03% |

| Inorganic Impurities by ICP-MS | 0.005% |

| Homogeneity | 0.05% |

| Stability | 0.06% |

| Combined Standard Uncertainty (u_c) | 0.12% |

| Expanded Uncertainty (U = k * u_c, k=2) | 0.24% |

The final certified value would be presented as (99.69 ± 0.24) %, providing a high level of confidence for its use in analytical validation.

Mechanistic Studies and Chemical Reactivity of 7 3 Methoxyphenyl 2 Methylquinoline

Exploration of 7-(3-Methoxyphenyl)-2-methylquinoline as a Catalytic Species or Metal Ligand

Quinolines are well-known for their ability to act as ligands for transition metals, finding applications in catalysis. The nitrogen atom in the quinoline (B57606) ring possesses a lone pair of electrons, making it a potential coordination site for metal centers. The substituents on the quinoline core, in this case, a methyl group at the 2-position and a 3-methoxyphenyl (B12655295) group at the 7-position, can electronically and sterically influence the coordination properties and the subsequent catalytic activity of its metal complexes.

A thorough search of existing literature yielded no specific studies on the use of this compound as a catalyst or a component of a catalytic system in either homogeneous or heterogeneous organic transformations. Research in this area would be necessary to determine its potential efficacy in reactions such as cross-coupling, hydrogenation, or oxidation.

Elucidation of Chemical Degradation Pathways under Controlled Environmental Stimuli

Understanding the stability and degradation of a chemical compound is crucial for its potential applications and environmental impact. At present, there are no published studies detailing the chemical degradation pathways of this compound under controlled environmental stimuli such as light, heat, or exposure to specific chemical reagents.

Strategic Chemical Probing and Derivatization to Ascertain Reaction Selectivity and Mechanism

The reactivity of the quinoline core can be probed through various chemical derivatization reactions. For instance, the methyl group at the 2-position could potentially undergo condensation reactions, while the aromatic rings could be subject to electrophilic or nucleophilic substitution. However, no specific research has been published on the strategic chemical probing and derivatization of this compound to elucidate its reaction selectivity and mechanisms.

Comprehensive Characterization of Photochemical Behavior and Photophysical Properties

The extended aromatic system of this compound suggests that it may possess interesting photochemical and photophysical properties. Quinolines and their derivatives are known to exhibit fluorescence and have been investigated for applications in sensing and imaging. durham.ac.uksci-hub.se A comprehensive study of properties such as UV-Vis absorption, fluorescence emission, quantum yield, and excited-state lifetime would be required to characterize its photophysical behavior. Furthermore, its photochemical reactivity, including potential for photocyclization or photodegradation, has not been documented.

The following table summarizes the lack of available photophysical data for the title compound.

| Property | Value | Conditions |

| Absorption Maximum (λ_abs) | Data not available | |

| Emission Maximum (λ_em) | Data not available | |

| Fluorescence Quantum Yield (Φ_F) | Data not available | |

| Excited-State Lifetime (τ) | Data not available | |

| Stokes Shift | Data not available |

Advanced Analytical Methodologies for Detection and Quantification of 7 3 Methoxyphenyl 2 Methylquinoline

The robust characterization of novel chemical entities like 7-(3-Methoxyphenyl)-2-methylquinoline is foundational to pharmaceutical development and chemical research. Ensuring the purity, stability, and quantitative profile of such compounds requires a suite of sophisticated analytical techniques. This article details the advanced chromatographic and spectroscopic methodologies tailored for the comprehensive analysis of this compound, providing a framework for its high-fidelity assessment.

Potential Non Biological Applications and Integration into Advanced Materials

Investigation into Optoelectronic Material Applications of 7-(3-Methoxyphenyl)-2-methylquinoline

The inherent photophysical properties of the quinoline (B57606) ring system, characterized by π-conjugated structures, make it a compelling building block for optoelectronic materials. mdpi.com The presence of a methoxy (B1213986) group, an electron-donating substituent, on the phenyl ring of this compound can further influence its electronic behavior, potentially enhancing its utility in various optoelectronic devices.

Potential as Active Material in Organic Light-Emitting Diodes (OLEDs)

Quinoline derivatives have been investigated as blue-emitting materials in OLEDs due to their high thermal stability and strong fluorescence. tandfonline.com The trifluoromethyl group, for instance, has been shown to enhance electron transport and reduce molecular stacking in quinoline-based phosphorescent materials, both of which are beneficial for OLED performance. acs.org While specific studies on this compound for OLEDs are not yet prevalent, its structural similarity to other emissive quinolines suggests it could function as an active material. The methoxy group may influence the emission color and efficiency. The photophysical properties of related quinoline derivatives, as detailed in the table below, provide a basis for understanding the potential of this compound.

Table 1: Photophysical Properties of Selected Quinoline Derivatives

| Compound | Excitation (nm) | Emission (nm) | Solvent | Reference |

| 6-Chloro-2(4-methoxyphenyl)-4-phenyl quinoline (Cl-MO-DPQ) | 365 | 440 | Various | tandfonline.com |

| 6-Chloro-2(4-methylphenyl)-4-phenyl quinoline (Cl-M-DPQ) | 365 | 442 | Various | tandfonline.com |

| (E)-2-(((2-methyl-4-(trifluoromethyl)quinolin-6-yl)imino)methyl)phenol | Not specified | - | CHCl3, DMSO, MeOH | acs.org |

This table presents data for structurally related compounds to infer the potential properties of this compound.

Exploration in Organic Photovoltaic (OPV) Devices

The application of quinoline derivatives in organic photovoltaics is an emerging area of research. Quinoline itself is listed as a potential component in OPV materials. tandfonline.com The efficiency of organic solar cells is critically dependent on the electronic energy levels and intermolecular interactions of the donor and acceptor materials. mdpi.com The electron-rich nature of the methoxyphenyl group in this compound could make it a suitable component in the donor material of an OPV device, facilitating charge separation and transport. Further research is required to synthesize and characterize its performance within a solar cell architecture.

Development as Fluorescent Probes for In-Situ Chemical Process Monitoring

The inherent fluorescence of many quinoline compounds makes them attractive candidates for the development of fluorescent probes. For example, 7-(diethylamino)quinolin-2(1H)-one derivatives have been successfully employed in indicator displacement assays. acs.org The fluorescence of these probes can be modulated by their interaction with specific analytes, allowing for real-time monitoring of chemical processes. The methoxy group in this compound could potentially influence its sensitivity and selectivity as a fluorescent probe. Its emission properties could be sensitive to changes in the local environment, such as polarity or the presence of specific ions or molecules.

Incorporation into Polymer Matrices for Enhanced Functional Properties

The integration of functional molecules into polymer matrices is a common strategy to create advanced materials with tailored properties. Quinoline-containing polymers have been synthesized and their photochemical properties investigated. tandfonline.comtandfonline.com These polymers can exhibit interesting optical and electronic characteristics. Incorporating this compound into a polymer backbone or as a pendant group could lead to materials with enhanced thermal stability, specific photoluminescence, or sensory capabilities. For instance, aromatic polymers containing quinoline units in their main chain have been developed, showcasing the feasibility of creating robust, functional polymers. acs.orgacs.org

Deployment as Selective Chemical Sensors or Chemo-Optical Indicators

Building on their potential as fluorescent probes, quinoline derivatives can be designed as selective chemical sensors. The nitrogen atom in the quinoline ring can act as a binding site for metal ions or other chemical species, leading to a change in the compound's photophysical properties, such as a shift in absorption or emission wavelength or a change in fluorescence intensity. The specific substituents on the quinoline ring play a crucial role in determining the selectivity of the sensor. The methoxyphenyl and methyl groups of this compound would influence its binding affinity and selectivity towards different analytes, making it a potential candidate for the development of chemo-optical indicators.

Utilization as a Precursor for Novel Advanced Functional Materials

This compound can serve as a versatile building block or precursor for the synthesis of more complex and novel advanced functional materials. Through various organic reactions, the quinoline core can be further functionalized or polymerized to create materials with unique properties. For instance, it could be a starting material for the synthesis of larger, conjugated systems for applications in organic electronics or for the creation of coordination polymers with interesting magnetic or photoluminescent properties. mdpi.com The presence of the methoxy and methyl groups provides sites for further chemical modification, opening up avenues for the design and synthesis of a wide array of new functional materials.

Future Perspectives and Emerging Research Avenues

Prospective Derivatization Strategies for Enhanced Functionality

The molecular architecture of 7-(3-Methoxyphenyl)-2-methylquinoline offers multiple sites for chemical modification to enhance its properties or introduce new functionalities. Future derivatization strategies will likely focus on the quinoline (B57606) core, the methoxy (B1213986) group, the methyl group, and the phenyl ring, leveraging a variety of chemical reactions.

Modification of the Quinoline Ring: The quinoline nucleus itself can be a target for various transformations. Electrophilic substitution reactions could introduce nitro, halogen, or acyl groups at specific positions, further tuning the electronic properties of the molecule. Additionally, N-oxidation of the quinoline nitrogen would not only alter its electronic character but also provide a handle for further reactions.

Derivatization of the Methoxyphenyl Moiety: The methoxy group (-OCH3) is a key functional handle. O-demethylation to the corresponding phenol (B47542) would create a site for introducing a wide array of new groups through ether or ester linkages. This phenolic hydroxyl group could also serve as a coordination site for metal ions or a hydrogen-bond donor in supramolecular assemblies.

Functionalization of the Methyl Group: The 2-methyl group is amenable to condensation reactions. For instance, it can react with aromatic aldehydes to form styryl derivatives, a modification known to impact the photophysical and biological properties of quinoline compounds.

Advanced Coupling Reactions: Modern cross-coupling methodologies, such as Suzuki or Buchwald-Hartwig reactions, could be employed. For example, if a bromo- or iodo-substituent were introduced onto either aromatic ring system, a vast library of derivatives could be accessed by coupling with various boronic acids or amines, respectively. mdpi.com

These derivatization approaches, summarized in the table below, will be instrumental in creating a library of analogues with tailored electronic, optical, and biological profiles for diverse applications.

| Interactive Data Table: Potential Derivatization Strategies | | :--- | :--- | :--- | | Reaction Site | Reaction Type | Potential New Functionality | | Quinoline Ring | Electrophilic Aromatic Substitution | Introduction of nitro, halogen, acyl groups | | Quinoline Nitrogen | N-Oxidation | Altered electronics, new reaction handle | | Methoxy Group | O-Demethylation | Phenolic hydroxyl for further coupling | | Methyl Group | Condensation with Aldehydes | Formation of styryl derivatives | | Aromatic Rings | Suzuki or Buchwald-Hartwig Coupling | Introduction of diverse aryl or amino groups |

Integration within Supramolecular Architectures and Self-Assembly Systems

Quinoline derivatives are increasingly recognized for their potential in supramolecular chemistry due to their capacity for non-covalent interactions such as π–π stacking and C–H···π interactions. acs.orgrsc.org The aromatic nature of both the quinoline and the methoxyphenyl rings in this compound makes it an excellent candidate for designing self-assembling systems and novel supramolecular materials.

Future research will likely explore how this molecule can act as a "tecton," or building block, in the construction of larger, ordered structures. acs.org The interplay of π–π stacking between the flat aromatic surfaces and weaker C–H···π or hydrogen bonding interactions (if derivatized to have H-bond donors/acceptors) could guide the self-assembly process. rsc.orgrsc.org By carefully controlling conditions such as solvent and temperature, it may be possible to direct the formation of specific architectures like organogels, liquid crystals, or coordination polymers. rsc.orgrsc.org For instance, a new gelator containing a quinoline group has been shown to self-assemble into different structures with varying surface properties. rsc.org The integration of this compound into metal-organic frameworks (MOFs) or coordination polymers, potentially after derivatization to include stronger coordinating groups, could lead to materials with novel catalytic, sensing, or gas storage properties. acs.org

Application of Advanced In-Situ Characterization Techniques for Reaction Monitoring and Material Formation

Understanding the intricate details of how this compound is formed and how it assembles into larger structures requires advanced analytical techniques that can monitor these processes in real-time. The application of in-situ characterization methods is a burgeoning research avenue.

In-situ Spectroscopy for Synthesis: Techniques like in-situ Fourier Transform Infrared (FTIR) spectroscopy can be invaluable for monitoring the progress of the synthesis of quinolines. rsc.org This method allows for the direct observation of the consumption of reactants and the formation of intermediates and the final product without the need for sampling, providing crucial mechanistic insights. rsc.org For example, in-situ FTIR has been used to investigate the reaction mechanism of aniline (B41778) and propanol (B110389) over zeolite catalysts to form quinolines. rsc.org

Monitoring Self-Assembly: To study the formation of supramolecular structures, techniques such as UV-Vis and Fluorescence spectroscopy can track changes in the electronic environment as molecules aggregate. rsc.org Dynamic Light Scattering (DLS) can monitor the growth of nanoparticles or aggregates in solution, while in-situ X-ray diffraction (XRD) or Small-Angle X-ray Scattering (SAXS) could provide real-time information on the development of crystalline order during the formation of gels or other solid-state materials. rsc.orgrsc.org

The data from these advanced techniques will enable precise control over reaction conditions to optimize yields and will provide a fundamental understanding of the self-assembly pathways, which is critical for designing functional materials.

Synergistic Theoretical Prediction and High-Throughput Screening for Discovery of Novel Applications

The discovery of new applications for this compound and its derivatives can be dramatically accelerated by combining computational modeling with experimental high-throughput screening (HTS).

Theoretical Prediction: Computational methods like Density Functional Theory (DFT) can predict the geometric and electronic properties of the molecule and its potential derivatives. ijpras.comresearchgate.net These calculations can estimate parameters like the HOMO-LUMO energy gap, which indicates reactivity, and the molecular electrostatic potential, which predicts sites for intermolecular interactions. ijpras.comarabjchem.org Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate structural features with biological activity, guiding the design of more potent analogues for specific therapeutic targets. nih.govresearchgate.net This in silico approach allows for the pre-screening of vast virtual libraries of compounds, prioritizing the most promising candidates for synthesis and testing. nih.gov

High-Throughput Screening (HTS): The prioritized compounds can then be synthesized and subjected to HTS to evaluate their activity across a wide range of biological assays or materials science tests. For example, libraries of derivatives could be screened for their ability to inhibit specific enzymes, act as anticancer agents, or function as fluorescent probes. nih.govmdpi.com This synergy between theoretical prediction and rapid experimental validation creates an efficient discovery pipeline. This approach has already been influential in designing novel quinoline derivatives as potential anticancer agents by establishing 3D-QSAR models to correlate structure with biological activity. nih.gov

By leveraging these predictive and screening technologies, research can move beyond serendipitous discovery towards the rational design of 7-(3--methoxyphenyl)-2-methylquinoline-based compounds for targeted applications in medicine, electronics, and materials science.

Q & A

Q. What are the common synthetic routes for preparing 7-(3-Methoxyphenyl)-2-methylquinoline, and what reaction conditions are critical for optimizing yield?

- Methodological Answer : The synthesis typically involves condensation reactions between substituted anilines and ketones or aldehydes. For example, 3-methoxyphenyl groups can be introduced via nucleophilic substitution or Suzuki-Miyaura coupling. Key conditions include:

- Base Selection : Sodium hydroxide or potassium carbonate in polar solvents (ethanol/methanol) under reflux .

- Purification : Column chromatography or recrystallization to isolate the quinoline core.

- Temperature Control : Reflux (70–100°C) ensures complete conversion while avoiding side reactions like over-oxidation .

Q. How is this compound characterized using spectroscopic methods?

- Methodological Answer :

- NMR : Distinct signals include:

- ¹H NMR : A singlet for the 2-methyl group (~2.5 ppm), methoxy protons (~3.8 ppm), and aromatic protons (6.8–8.5 ppm) .

- ¹³C NMR : Methoxy carbons (~55 ppm) and quinoline carbons (120–150 ppm).

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 279 for C₁₇H₁₅NO) confirm molecular weight .

- IR : Stretching vibrations for C-O (methoxy, ~1250 cm⁻¹) and C=N (quinoline, ~1600 cm⁻¹) .

Q. What are the standard protocols for assessing the antimicrobial activity of this compound derivatives?

- Methodological Answer :

- Broth Microdilution : Determine minimum inhibitory concentration (MIC) against bacterial/fungal strains (e.g., E. coli, C. albicans) .

- Controls : Include positive (e.g., ciprofloxacin) and negative (DMSO solvent) controls.

- Agar Diffusion : Measure zones of inhibition to confirm activity .

Advanced Research Questions

Q. In evaluating the antiproliferative activity of this compound, what in vitro and in vivo models are appropriate?

- Methodological Answer :

- In Vitro : Use human cancer cell lines (e.g., HCT-116, HeLa) for IC₅₀ determination via MTT assays. For example, derivatives showed IC₅₀ values of 2.56–3.67 µM against colorectal cancer cells .

- In Vivo : Xenograft mouse models (e.g., subcutaneous tumor implantation) to assess tumor weight reduction and autophagy pathway activation (e.g., ATG5 dependency) .

Q. What strategies resolve contradictions in biological activity data across studies for quinoline derivatives?

- Methodological Answer :

- Assay Standardization : Control variables like cell passage number, serum concentration, and incubation time.

- Orthogonal Assays : Validate results using complementary methods (e.g., flow cytometry for apoptosis vs. Western blot for autophagy markers) .

- Stability Testing : Monitor compound degradation in culture media via HPLC .

Q. How do substituents on the quinoline core influence biological activity, and what computational methods predict these effects?

- Methodological Answer :

- SAR Studies : Introduce electron-withdrawing groups (e.g., Cl at position 3) to enhance anticancer activity .

- Computational Tools :

- Molecular Docking : Predict binding affinity to targets like tubulin or autophagy proteins.

- QSAR Models : Relate substituent properties (e.g., logP, polar surface area) to bioactivity .

Q. What mechanistic insights explain the role of this compound in autophagy-dependent cancer pathways?

- Methodological Answer :

- Pathway Analysis : Use CRISPR/Cas9 to knockout autophagy genes (e.g., ATG5) and assess compound efficacy .

- Western Blotting : Measure LC3-II/LC3-I ratios to confirm autophagosome formation.

- Metabolomics : Track ATP levels to distinguish autophagy from apoptosis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.